molecular formula C21H29NO3S B15132753 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane

1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane

Cat. No.: B15132753
M. Wt: 375.5 g/mol
InChI Key: MHAUDCSEJUIFKF-UHFFFAOYSA-N
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Description

1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring substituted with a pentyloxy group and a sulfonyl azepane moiety

Preparation Methods

The synthesis of 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane typically involves multiple steps, starting with the preparation of the naphthalene derivative. The pentyloxy group is introduced through an etherification reaction, followed by the sulfonylation of the naphthalene ring. The final step involves the formation of the azepane ring through a cyclization reaction. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, inhibiting their activity. Additionally, the naphthalene ring can engage in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

1-{[4-(Pentyloxy)naphthalen-1-yl]sulfonyl}azepane can be compared to other naphthalene derivatives and sulfonyl-containing compounds:

Properties

Molecular Formula

C21H29NO3S

Molecular Weight

375.5 g/mol

IUPAC Name

1-(4-pentoxynaphthalen-1-yl)sulfonylazepane

InChI

InChI=1S/C21H29NO3S/c1-2-3-10-17-25-20-13-14-21(19-12-7-6-11-18(19)20)26(23,24)22-15-8-4-5-9-16-22/h6-7,11-14H,2-5,8-10,15-17H2,1H3

InChI Key

MHAUDCSEJUIFKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCCCC3

Origin of Product

United States

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